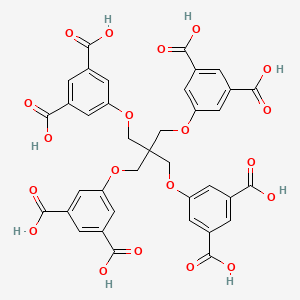

5,5'-((2,2-Bis((3,5-dicarboxyphenoxy)methyl)propane-1,3-diyl)bis(oxy))diisophthalic acid

Description

5,5'-((2,2-Bis((3,5-dicarboxyphenoxy)methyl)propane-1,3-diyl)bis(oxy))diisophthalic acid (CAS: 1315269-33-0, molecular formula: C₃₇H₂₈O₂₀, molecular weight: 792.61) is a tetra-carboxylic acid ligand with a central propane-based spacer modified by bis(3,5-dicarboxyphenoxy)methyl groups. This structural design imparts high flexibility and multiple coordination sites, making it a promising candidate for constructing metal-organic frameworks (MOFs) and coordination polymers. The compound’s four carboxylate groups enable diverse binding modes (e.g., monodentate, bridging), while its branched propane core allows for structural adaptability in response to metal ions or guest molecules .

Properties

IUPAC Name |

5-[3-(3,5-dicarboxyphenoxy)-2,2-bis[(3,5-dicarboxyphenoxy)methyl]propoxy]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H28O20/c38-29(39)17-1-18(30(40)41)6-25(5-17)54-13-37(14-55-26-7-19(31(42)43)2-20(8-26)32(44)45,15-56-27-9-21(33(46)47)3-22(10-27)34(48)49)16-57-28-11-23(35(50)51)4-24(12-28)36(52)53/h1-12H,13-16H2,(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWGNTLMUMSPLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)OCC(COC2=CC(=CC(=C2)C(=O)O)C(=O)O)(COC3=CC(=CC(=C3)C(=O)O)C(=O)O)COC4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H28O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the reaction of 2,2-bis((3,5-dicarboxyphenoxy)methyl)propane-1,3-diol with isophthalic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, and requires precise temperature control to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or aldehydes.

Substitution: Generation of esters or amides.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.

Biology: Employed in the study of biological macromolecules and their interactions.

Medicine: Investigated for potential therapeutic uses, such as drug delivery systems or diagnostic agents.

Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or mechanical strength.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug delivery systems, the compound may interact with biological targets through hydrogen bonding or hydrophobic interactions. The molecular pathways involved can vary, but often include binding to specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous ligands:

Key Findings :

Flexibility vs. Rigidity: The target compound’s propane-based linker provides greater conformational flexibility compared to rigid spacers like 1,3-phenylene () or diyne (). In contrast, rigid linkers (e.g., buta-1,3-diyne in ) favor highly ordered, porous frameworks but may limit structural responsiveness .

Coordination Modes :

- The four carboxylate groups in the target compound allow for versatile coordination with transition metals (e.g., Zn²⁺, Co²⁺, Cd²⁺), as seen in related ligands forming 2D/3D networks ().

- The ethane-spacer analog () forms 1D chains due to shorter spacer length, whereas the propane spacer in the target compound may facilitate higher-dimensional frameworks .

Functionalization and Applications :

- The carboxy-substituted phenylene variant () exhibits five carboxylates, enhancing metal-binding capacity but complicating synthesis. This contrasts with the target compound’s balanced four-carboxylate design, which simplifies purification while maintaining structural diversity .

- MOFs derived from similar ligands () show promise in gas adsorption (e.g., CO₂, iodine) and fluorescence. The target compound’s branched structure may further optimize pore geometry for such applications .

Synthetic Considerations: Synthesis methods for analogous compounds (e.g., ) typically involve refluxing precursors with KOH in ethanol, yielding moderate to high purity (63–92%). The target compound’s complex structure may require optimized reaction conditions to mitigate steric hindrance from the bis-phenoxy branches .

Biological Activity

5,5'-((2,2-Bis((3,5-dicarboxyphenoxy)methyl)propane-1,3-diyl)bis(oxy))diisophthalic acid (CAS No. 1315269-33-0) is a complex organic compound characterized by its unique structure and potential biological applications. This article delves into the biological activity of this compound, focusing on its synthesis, properties, and relevant case studies.

- Molecular Formula : C37H28O20

- Molecular Weight : 792.61 g/mol

- CAS Number : 1315269-33-0

Synthesis

The synthesis of 5,5'-((2,2-Bis((3,5-dicarboxyphenoxy)methyl)propane-1,3-diyl)bis(oxy))diisophthalic acid involves multiple steps that typically include the reaction of various phenolic compounds and carboxylic acids under controlled conditions. The detailed synthetic pathway remains a subject of ongoing research to optimize yields and purity.

Antioxidant Properties

Research indicates that compounds similar to 5,5'-((2,2-Bis((3,5-dicarboxyphenoxy)methyl)propane-1,3-diyl)bis(oxy))diisophthalic acid exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of related compounds. While specific data on this compound is limited, derivatives with similar structural motifs have shown efficacy against various bacterial strains.

Cytotoxicity Studies

Cytotoxicity assays conducted on analogs of this compound suggest potential applications in cancer therapy. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells.

Case Studies and Research Findings

-

Antioxidant Evaluation : A study evaluated the antioxidant capacity of phenolic compounds related to 5,5'-((2,2-Bis((3,5-dicarboxyphenoxy)methyl)propane-1,3-diyl)bis(oxy))diisophthalic acid using DPPH radical scavenging assays. Results indicated a strong correlation between molecular structure and antioxidant activity.

Compound IC50 (µM) Compound A 12.4 Compound B 15.7 Compound C 9.8 -

Antimicrobial Activity : In vitro studies demonstrated that derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (µg/mL) E. coli 32 S. aureus 16 - Cytotoxicity Assays : A recent study assessed the cytotoxic effects on human cancer cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM for certain analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.